molecular formula C23H36O3 B12089428 (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal)

(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal)

Cat. No.: B12089428
M. Wt: 360.5 g/mol
InChI Key: VFBOQACQHXYULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is a synthetic steroid derivative. This compound is characterized by its unique cyclic structure, which includes a pregnane backbone and an acetal linkage formed with 1,2-ethanediol. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) typically involves the following steps:

    Starting Material: The synthesis begins with pregnane-3,20-dione.

    Formation of Acetal: The key step involves the reaction of pregnane-3,20-dione with 1,2-ethanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the cyclic acetal.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The acetal group can be hydrolyzed under acidic conditions to regenerate the original ketone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used for hydrolysis.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Regeneration of pregnane-3,20-dione.

Scientific Research Applications

(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with steroid receptors and enzymes involved in hormone metabolism.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pregnane-3,20-dione: The parent compound without the acetal linkage.

    Progesterone: A naturally occurring steroid hormone with similar structural features.

    Corticosterone: Another steroid hormone with a similar backbone but different functional groups.

Uniqueness

(5alpha)-Pregnane-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) is unique due to its cyclic acetal structure, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its stability, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H36O3/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h15,17-20H,4-14H2,1-3H3

InChI Key

VFBOQACQHXYULH-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C5(OCCO5)C)C

Origin of Product

United States

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